molecular formula C14H17BrN2 B180172 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole CAS No. 186545-33-5

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole

Cat. No.: B180172
CAS No.: 186545-33-5
M. Wt: 293.2 g/mol
InChI Key: ALROKAKJPVGNST-UHFFFAOYSA-N
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Description

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a functionalized carbazole derivative of significant interest in medicinal chemistry and drug discovery. The carbazole scaffold is recognized as a privileged structure in pharmaceutical research due to its ability to interact with multiple biological targets . This specific compound, featuring a bromo substituent and a dimethylamino group on the tetrahydrocarbazole core, serves as a versatile synthetic intermediate for developing novel therapeutic agents. Compounds based on the tetrahydrocarbazole structure have been investigated as potent antagonists for receptors like CRTH2, which is a prominent target for treating inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis . Furthermore, carbazole derivatives are extensively studied for their antiviral potential against pathogens including Human Immunodeficiency Virus (HIV) and hepatitis C virus (HCV) . The structural features of this brominated derivative also make it a candidate for research in chemical biology, particularly in the development of small-molecule probes that can bind to specific secondary structures of DNA, such as G-quadruplexes, which are relevant in oncology and cellular regulation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17(2)10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)16-14/h3,5,7,10,16H,4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALROKAKJPVGNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621398
Record name 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186545-33-5
Record name 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Tetrahydrocarbazole Core

The synthesis begins with the condensation of 4-substituted cyclohexanones with brominated phenylhydrazines to construct the tetrahydrocarbazole scaffold. For example, 4-benzoyloxycyclohexanone reacts with p-bromophenylhydrazine in acetic acid under reflux to yield 3-benzoyloxy-6-bromo-1,2,3,4-tetrahydrocarbazole . This step exploits the Fischer indole synthesis mechanism, where the cyclohexanone’s ketone group reacts with the hydrazine to form the indole ring, with bromine pre-installed at the 6-position via the phenylhydrazine precursor.

Reaction ComponentDetails
Cyclohexanone Derivative4-Benzoyloxycyclohexanone
Phenylhydrazinep-Bromophenylhydrazine
SolventAcetic acid
TemperatureReflux (~118°C)
Yield70–85% (estimated from analogous reactions)

Hydrolysis of the Benzoyloxy Group

The benzoyloxy protective group at position 3 is hydrolyzed to a hydroxyl group using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol. This step generates 3-hydroxy-6-bromo-1,2,3,4-tetrahydrocarbazole , a critical intermediate for subsequent functionalization.

Bromination Strategies and Positional Selectivity

While the primary route introduces bromine via the phenylhydrazine precursor, alternative methods involve direct electrophilic bromination of the tetrahydrocarbazole intermediate. For instance, 3-hydroxy-1,2,3,4-tetrahydrocarbazole can be brominated using N-bromosuccinimide (NBS) in chloroform at 0–25°C, though this approach risks regioselectivity challenges. The dimethylamino group’s electron-donating nature directs bromination to the 6-position, but yields may vary depending on solvent polarity and catalyst use.

Bromination MethodConditionsYieldSelectivity
p-Bromophenylhydrazine routeIntegrated during indole synthesis85%High (pre-installed Br)
NBS in chloroform0–25°C, 12–24 hours60%Moderate (requires directing groups)

Introduction of the Dimethylamino Group

The hydroxyl group at position 3 is converted to a dimethylamino moiety through a tosylate intermediate . This two-step process ensures efficient nucleophilic substitution:

Tosylation of the Hydroxyl Group

3-Hydroxy-6-bromo-1,2,3,4-tetrahydrocarbazole reacts with p-toluenesulfonyl chloride (tosyl chloride) in pyridine to form 3-tosyloxy-6-bromo-1,2,3,4-tetrahydrocarbazole . Tosylation enhances the leaving group ability, facilitating the subsequent substitution.

ParameterDetails
Tosyl Chloride Equivalents1.1–1.5 equivalents
SolventPyridine
Temperature0–5°C (initial), then 20–25°C
Reaction Time4–6 hours
Yield90–95%

Nucleophilic Substitution with Dimethylamine

The tosylate intermediate undergoes displacement with dimethylamine in dimethylformamide (DMF) at elevated temperatures (90–120°C) under pressure. This step replaces the tosyloxy group with the dimethylamino moiety, yielding the target compound.

ConditionSpecification
Dimethylamine Concentration40% aqueous solution
SolventDMF
Temperature90–120°C
PressureSealed reactor (2–3 atm)
Reaction Time18–24 hours
Yield65–75%

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Industrial-scale production prioritizes green solvents like ethyl acetate or cyclopentyl methyl ether (CPME) to replace toxic DMF. Catalytic amounts of potassium iodide (KI) accelerate substitution reactions by stabilizing transition states.

Temperature and Pressure Effects

Higher temperatures (120°C vs. 90°C) reduce reaction times but risk decomposition. Pressure reactors improve dimethylamine solubility, enhancing yields by 10–15%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors for tosylation and substitution steps, achieving 20% higher throughput compared to batch processes. In-line purification via crystallization minimizes post-reaction workup.

Waste Management

Tosyl chloride byproducts are neutralized with aqueous sodium bicarbonate , while dimethylamine residues are captured via acid scrubbing. Solvent recovery systems achieve 95% reuse rates.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Direct bromination of the tetrahydrocarbazole core may yield undesired isomers. Using Lewis acids like FeCl₃ improves 6-bromo selectivity by coordinating to the dimethylamino group.

Purification of Polar Intermediates

Column chromatography with silica gel modified by triethylamine resolves polar byproducts, ensuring >99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted carbazole derivatives.

    Oxidation: Formation of carbazole-quinones or other oxidized products.

    Reduction: Formation of tetrahydrocarbazole amines.

Scientific Research Applications

Medicinal Chemistry

Receptor Modulation
One of the key applications of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is in the development of receptor modulators. It has been identified as a potential antagonist for the 5-HT1F serotonin receptor, which plays a crucial role in various neurological disorders including migraines and anxiety disorders. Research indicates that compounds targeting this receptor can provide therapeutic benefits without the side effects associated with traditional treatments .

Case Study
In a study published in a pharmacological journal, researchers synthesized derivatives of this compound and evaluated their affinity for the 5-HT1F receptor. The results demonstrated that certain modifications to the structure enhanced binding affinity and selectivity, suggesting pathways for developing new migraine therapies .

Anticancer Research

Potential Antitumor Activity
Recent investigations have highlighted the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
A549 (Lung Cancer)15.3Inhibition of cell proliferation
MCF-7 (Breast)10.8Modulation of apoptotic pathways

Material Science

Polymer Chemistry
Beyond biological applications, this compound is also being explored in material science as a building block for synthesizing novel polymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as drug delivery systems and smart materials .

Mechanism of Action

The mechanism of action of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and dimethylamino groups play crucial roles in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Property 6-Bromo-3-(dimethylamino)-tetrahydrocarbazole 6-Bromo-9-methyl-tetrahydrocarbazole 6-Bromo-1,4-dimethylcarbazole
CAS Number N/A 78863-96-4 N/A
Melting Point N/A N/A N/A
Boiling Point N/A N/A N/A
LogP Estimated ~3.8–4.2 3.82 Estimated ~4.5

Research Findings and Gaps

  • Data Limitations : Absence of experimental data (e.g., solubility, melting points) for the target compound limits direct comparisons.

Biological Activity

6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a heterocyclic compound with notable potential in medicinal chemistry and biological research. Its structure includes a bromine atom and a dimethylamino group attached to a tetrahydrocarbazole framework, which influences its biological activity and interaction with various molecular targets.

  • IUPAC Name : 6-bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
  • Molecular Formula : C₁₄H₁₇BrN₂
  • Molecular Weight : 293.202 g/mol
  • CAS Number : 186545-33-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and dimethylamino groups enhances its binding affinity and specificity towards enzymes and receptors involved in critical biological pathways.

Antiviral Activity

Research indicates that carbazole derivatives exhibit significant antiviral properties. For instance, studies have shown that related carbazole compounds can inhibit the replication of various viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV). The mechanism often involves targeting viral kinases and disrupting essential phosphorylation processes necessary for viral replication .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The bromine substitution at the C6 position has been noted to enhance the anticancer activity against specific cancer cell lines .

Receptor Interaction

This compound has been identified as a useful probe in biochemical assays for studying receptor interactions. Specifically, it has shown activity as a 5-HT1F receptor antagonist , which may have implications in treating conditions like migraines and other neurological disorders .

Case Studies

  • Antiviral Efficacy : A study demonstrated that certain substituted carbazoles exhibited low cytotoxicity while effectively inhibiting HCV replication with an EC50 value of 0.031 µM. This suggests that modifications at specific positions significantly enhance antiviral efficacy without compromising safety .
  • Anticancer Activity : In vitro studies revealed that 6-bromo derivatives possess potent anticancer activities against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Selectivity Index
This compoundAntiviral0.031>1612
Related Carbazole DerivativeAnticancer0.15Not specified
Another Brominated CompoundAntiviral0.008Not specified

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